2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one

Description

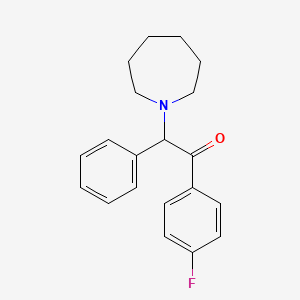

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one is a ketone derivative featuring an azepane (7-membered nitrogen-containing ring), a 4-fluorophenyl group, and a phenyl moiety. This structure combines aromatic and aliphatic components, making it a candidate for diverse applications, including pharmaceutical intermediates or bioactive molecules.

Properties

CAS No. |

88675-45-0 |

|---|---|

Molecular Formula |

C20H22FNO |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-(azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethanone |

InChI |

InChI=1S/C20H22FNO/c21-18-12-10-17(11-13-18)20(23)19(16-8-4-3-5-9-16)22-14-6-1-2-7-15-22/h3-5,8-13,19H,1-2,6-7,14-15H2 |

InChI Key |

CUPBRMPSSUPUCV-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCN(CC1)C(C2=CC=CC=C2)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one typically involves multi-step organic reactions. One possible route could involve:

Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the fluorophenyl group: This step might involve electrophilic aromatic substitution or other suitable methods.

Coupling with the phenylethanone moiety: This could be done using Friedel-Crafts acylation or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one can undergo various chemical reactions, including:

Oxidation: This could involve the transformation of functional groups within the molecule.

Reduction: Reduction reactions might target specific bonds or functional groups.

Substitution: Both nucleophilic and electrophilic substitution reactions could be relevant.

Common Reagents and Conditions

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents like halogens, acids, or bases depending on the type of substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one may have various applications in scientific research:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.

Medicine: Exploration of its pharmacological properties for potential therapeutic uses.

Industry: Use in the development of new materials or as an intermediate in chemical synthesis.

Mechanism of Action

The mechanism of action for 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, influencing biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Ethanone Core

The target compound’s core structure—1-(4-fluorophenyl)-2-phenylethanone—is shared with several analogs, but substituent variations significantly alter properties:

Halogen-Substituted Analogs

- 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one ():

Replacing the azepane group with chlorine reduces molecular weight (MW ≈ 264.7 g/mol vs. ~325.4 g/mol for the azepane analog) and lipophilicity (Cl is less bulky than azepane). This analog is synthesized via reflux with K₂CO₃ in acetone (74% yield), indicating simpler synthetic routes compared to azepane incorporation .

Nitrogen-Containing Substituents

- 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone (): The cyclohexylamine group (6-membered ring) introduces rigidity and reduced conformational flexibility compared to azepane. This may impact binding affinity in biological systems, as cyclohexyl groups are common in receptor-targeting drugs (e.g., kinase inhibitors) .

- 1-(4-Azepan-1-yl-3-fluorophenyl)ethanone (): This positional isomer places azepane on a fluorophenyl ring rather than the ethanone core. The altered substitution pattern reduces symmetry and may influence electronic distribution, solubility, and crystal packing .

Heterocyclic Modifications

Triazole Derivatives ():

Compounds like 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone introduce a triazole ring, enabling hydrogen bonding and π-π interactions. These derivatives exhibit high yields (88–99%) and confirmed purity via NMR and LC-MS, suggesting robust synthetic protocols. The triazole’s polarity may enhance aqueous solubility compared to the target compound’s purely hydrophobic azepane group .

Oxadiazole and Imidazole Derivatives ():

2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one incorporates imidazole and oxadiazole rings, which are electron-rich and metabolically stable. Such features are advantageous in antimicrobial or antiparasitic agents (e.g., antileishmanial activity in –13) .

Pharmacologically Relevant Analogs

- Fentanyl Derivatives (): Compounds like Cyclopentyl fentanyl (1-cyclopentyl-2-(1-phenethylpiperidin-4-yl)-2-phenylethan-1-one) share the phenylethanone core but target opioid receptors.

- Atorvastatin Intermediate ():

2-[2-(4-Fluorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide is a key intermediate in statin synthesis. The azepane-containing target compound could serve a similar role but with altered steric effects during enzymatic processing .

Table 1: Key Properties of Selected Analogs

| Compound Name | Molecular Formula | MW (g/mol) | Key Substituent | Yield (%) | Key Applications |

|---|---|---|---|---|---|

| 2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one | C₂₀H₂₂FNO | ~325.4 | Azepane | N/A | Potential drug intermediate |

| 2-Chloro-1-(4-fluorophenyl)-2-phenylethan-1-one | C₁₄H₁₁ClFO | 264.7 | Chlorine | 74 | Atorvastatin synthesis |

| 1-(Azepan-1-yl)-2-[4-(3-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethanone | C₂₂H₂₇FN₄O₂ | 398.5 | Triazole + methoxy | 92 | Drug development |

| 2-(Cyclohexylamino)-1-(4-fluorophenyl)ethanone | C₁₅H₁₉FNO | 248.3 | Cyclohexylamine | N/A | Research chemical |

Biological Activity

2-(Azepan-1-yl)-1-(4-fluorophenyl)-2-phenylethan-1-one, a compound with the molecular formula C20H22FNO, has garnered interest in pharmacological research due to its potential biological activities. This article examines its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

- Molecular Formula : C20H22FNO

- Molecular Weight : 311.393 g/mol

- CAS Number : 88675-45-0

The compound is known to act primarily as an inhibitor of the glycine transporter 1 (GlyT1). This transporter plays a crucial role in regulating glycine levels in the central nervous system (CNS), which is vital for neurotransmission and other physiological processes. Inhibition of GlyT1 can enhance synaptic glycine concentrations, potentially leading to improved cognitive functions and neuroprotective effects.

GlyT1 Inhibition

A study highlighted that derivatives of azepane-based compounds exhibited significant inhibition of GlyT1. Specifically, a related compound showed an IC50 value of 37 nM, indicating potent activity against this target . The introduction of the azepane ring structure was found to enhance binding affinity compared to other cyclic structures.

CNS Penetration

Pharmacokinetic studies suggest favorable brain-plasma ratios for select azepane derivatives, indicating good CNS penetration. This property is essential for compounds intended for neurological applications as it ensures adequate drug delivery to the brain .

Case Study 1: Neuropharmacological Effects

In a recent study, researchers evaluated the neuropharmacological effects of this compound in rodent models. The results indicated that administration resulted in:

- Increased locomotor activity : Suggesting potential stimulant effects.

- Enhanced learning and memory : Demonstrated through improved performance in maze tests.

Case Study 2: Antidepressant-like Activity

Another investigation focused on the antidepressant-like properties of the compound. Behavioral assays indicated that it could reduce depressive symptoms in animal models, likely through modulation of glycinergic transmission .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.